REACTION_CXSMILES
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Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[F:12][C:13]([F:23])([F:22])[C:14]1[CH:15]=[C:16]([CH2:20][NH2:21])[CH:17]=[CH:18][CH:19]=1.C(N(CC)CC)C>C(O)C>[F:12][C:13]([F:22])([F:23])[C:14]1[CH:15]=[C:16]([CH2:20][NH:21][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH:17]=[CH:18][CH:19]=1
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Name
|
|
Quantity
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1.65 g
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Type
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reactant
|
Smiles
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ClC1=NC=NC2=CC=CC=C12
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)CN)(F)F
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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The mixture was then cooled
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
|
After removing solvents in vacuo the product
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Type
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CUSTOM
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Details
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was crystallized from a mixture of ethyl acetate and hexane
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Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)CNC1=NC=NC2=CC=CC=C12)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |